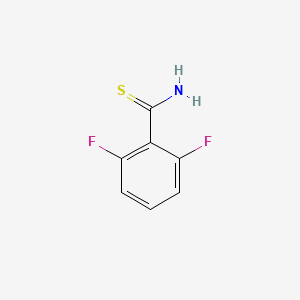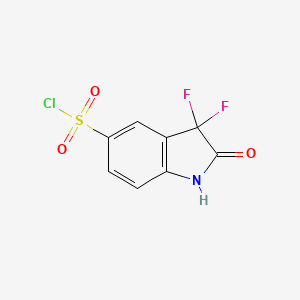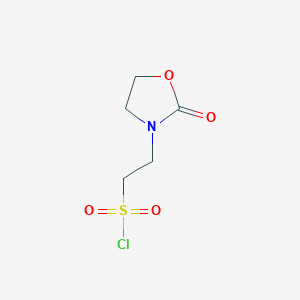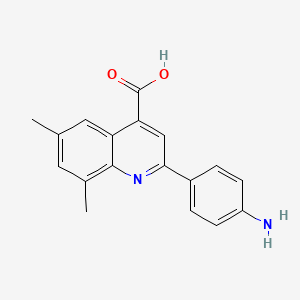
(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acrylamides and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor pathways.
Biochemical and Physiological Effects:
(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of tumor cells, and induce apoptosis in cancer cells. It has also been found to have analgesic activity.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide is its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific studies and has the potential to be developed into a new drug. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for the research on (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide. One direction is to further investigate its mechanism of action and its potential applications in the field of medicinal chemistry. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to explore its potential applications in the treatment of various diseases, including cancer and inflammation.
Synthesis Methods
The synthesis of (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide involves the reaction of 5-(furan-2-carbonyl)thiophene-2-carbaldehyde with furan-3-ylacetic acid, followed by the reaction with N-methyl-3-aminopropene in the presence of a catalyst. The resulting product is (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide.
Scientific Research Applications
(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and antitumor activities. In one study, it was found to inhibit the growth of human hepatocellular carcinoma cells. In another study, it was found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-16(6-3-12-7-9-21-11-12)18-10-13-4-5-15(23-13)17(20)14-2-1-8-22-14/h1-9,11H,10H2,(H,18,19)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWFHNLFSBMJAA-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C=CC3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)/C=C/C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(furan-3-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2388920.png)

![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)


![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)


![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)
